N-cyclobutyl-1,2-oxazole-5-carboxamide

Fragment-based drug discovery Rule of Three Ligand efficiency

N-Cyclobutyl-1,2-oxazole-5-carboxamide (CAS 1870659-60-1, molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol) is a fragment-sized heterocyclic building block belonging to the isoxazole-5-carboxamide class. It features a 1,2-oxazole (isoxazole) ring bearing a carboxamide functionality at the 5-position, with a cyclobutyl group attached to the amide nitrogen.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1870659-60-1
Cat. No. B6430386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-1,2-oxazole-5-carboxamide
CAS1870659-60-1
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)C2=CC=NO2
InChIInChI=1S/C8H10N2O2/c11-8(7-4-5-9-12-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,10,11)
InChIKeyZVEWCUHHCXBFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclobutyl-1,2-oxazole-5-carboxamide (CAS 1870659-60-1): Core Structural and Physicochemical Identity for Procurement Evaluation


N-Cyclobutyl-1,2-oxazole-5-carboxamide (CAS 1870659-60-1, molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol) is a fragment-sized heterocyclic building block belonging to the isoxazole-5-carboxamide class . It features a 1,2-oxazole (isoxazole) ring bearing a carboxamide functionality at the 5-position, with a cyclobutyl group attached to the amide nitrogen. The parent scaffold, isoxazole-5-carboxamide, has been crystallographically characterized in complex with tRNA methyltransferase TrmD from Mycobacterium abscessus (PDB: 6QOA), demonstrating its capacity for specific protein-ligand interactions [1]. This compound is distinct from more extensively functionalized clinical-stage isoxazole-5-carboxamides such as nesolicaftor (PTI-428), which incorporates an elaborated cyclobutyl linker and 3-phenyl substitution [2]. The unsubstituted isoxazole ring and single cyclobutyl N-substituent render this compound a minimalist scaffold suitable for fragment-based screening, combinatorial library enumeration, or as a synthetic intermediate for late-stage diversification.

Why N-Cyclobutyl-1,2-oxazole-5-carboxamide Cannot Be Readily Interchanged with Other N-Substituted Isoxazole-5-Carboxamides


Isoxazole-5-carboxamide derivatives are highly sensitive to the nature of the N-substituent, which modulates hydrogen-bonding capacity, lipophilicity, conformational preference, and target engagement [1]. The cyclobutyl group imparts a distinctive puckered conformation with a defined ~110° N–Cα–Cβ bond angle and restricted rotational freedom that differs fundamentally from the planar geometry of N-phenyl analogs, the greater flexibility of N-cyclohexyl derivatives, or the acute angle strain of N-cyclopropyl variants [2]. In fragment-based drug discovery, minor structural modifications can shift binding mode, selectivity, and ligand efficiency [3]. The unsubstituted isoxazole ring of N-cyclobutyl-1,2-oxazole-5-carboxamide further distinguishes it from 3-substituted or 3,4-diaryl isoxazole-5-carboxamides, which have demonstrated antiproliferative activity via microtubule destabilization [4]. These differences render generic substitution without experimental validation scientifically unsound for any application requiring defined structure-activity relationships.

N-Cyclobutyl-1,2-oxazole-5-carboxamide: Quantified Differentiation Evidence Against Comparator Isoxazole-5-Carboxamides


Fragment-Like Physicochemical Profile: MW and PSA Compliance with Rule-of-Three for Fragment-Based Screening

N-Cyclobutyl-1,2-oxazole-5-carboxamide (MW 166.18 g/mol, C₈H₁₀N₂O₂) falls within all three parameters of the Rule of Three (MW ≤300, cLogP ≤3, HBD ≤3, HBA ≤3) [1]. In contrast, the more elaborated clinical candidate nesolicaftor (PTI-428, MW 354.36, C₁₈H₁₈N₄O₄) and the 3,4-diaryl-isoxazole-5-carboxamide series (typical MW 280-400) substantially exceed fragment criteria, limiting their utility in fragment-based screening campaigns where detection of weak but ligand-efficient binding is the objective [2]. The parent isoxazole-5-carboxamide scaffold (MW 112.09) has been validated as a fragment hit in crystallographic screening against TrmD (PDB: 6QOA) [3].

Fragment-based drug discovery Rule of Three Ligand efficiency

Conformational Rigidity of Cyclobutyl vs. Other Cycloalkyl N-Substituents: Defined Exit Vector Geometry

The N-cyclobutyl group imposes a puckered conformation with a defined ~110° N–Cα–Cβ bond angle and restricted pseudorotation, providing a conformationally constrained scaffold that enhances target binding through reduced entropic penalty [1]. This differentiates it from the N-cyclopropyl analog (acute ~60° bond angles, higher ring strain), the N-cyclopentyl analog (greater conformational flexibility via envelope interconversion), and the N-cyclohexyl analog (multiple chair/flip conformers with distributed populations) [2]. Cyclobutanes have been recognized as privileged scaffolds for 'escape from flatland' strategies, with their distinctive nonplanarity, sp³-enrichment, and relatively rigid three-dimensional structure enabling performance as conformationally restricted scaffolds in drug molecules [3].

Conformational restriction Cyclobutyl scaffold Escape from flatland

Predicted Lipophilicity and Permeability Differentiation Among N-Cycloalkyl Isoxazole-5-Carboxamide Analogs

The N-cyclobutyl substituent confers a predicted cLogP intermediate between the N-cyclopropyl and N-cyclopentyl/cyclohexyl analogs, placing it in an optimal range for both aqueous solubility and membrane permeability. The parent isoxazole-5-carboxamide has a measured ACD/LogP of -1.60 and PSA of 69 Ų . Each additional methylene unit in the N-cycloalkyl series is expected to increase logP by approximately 0.5 units, positioning N-cyclobutyl-1,2-oxazole-5-carboxamide with an estimated cLogP of approximately 0.0-0.8, versus approximately -0.4-0.2 for N-cyclopropyl and approximately 1.0-1.8 for N-cyclohexyl [1]. This intermediate lipophilicity is advantageous for oral bioavailability according to the Lipinski Rule of Five and the CNS MPO scoring system.

Lipophilicity Drug-likeness Permeability prediction

Isoxazole-5-Carboxamide Scaffold Validation: Fragment Hit Against TrmD Methyltransferase with Defined Binding Mode

The unsubstituted isoxazole-5-carboxamide core has been experimentally validated as a fragment hit in crystallographic screening against TrmD (tRNA-(N1G37) methyltransferase) from Mycobacterium abscessus (PDB: 6QOA) [1]. The crystal structure at high resolution demonstrates specific hydrogen-bonding interactions between the carboxamide group and the protein active site, providing a structurally characterized starting point for fragment elaboration [2]. While specific binding data (Kd, IC₅₀, or LE) for N-cyclobutyl-1,2-oxazole-5-carboxamide against this or any other target has not been publicly disclosed as of May 2026, the crystallographic precedent for the core scaffold establishes its ligandability. The N-cyclobutyl substitution offers a vector for extending into adjacent binding pockets not explored by the parent fragment hit, with the potential to improve affinity and selectivity over the unsubstituted isoxazole-5-carboxamide.

Fragment screening Antibacterial target tRNA methyltransferase

Synthetic Accessibility via Oxazole Cycloisomerization: Established Methodology Distinct from Isoxazoline Oxide Routes

The synthetic route to N-cyclobutyl-1,2-oxazole-5-carboxamide via cycloisomerization of N-propargyl amides using (diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) has been described, representing a practical oxazole synthesis methodology [1]. This contrasts with the alternative isoxazole-5-carboxamide synthesis route via cycloaddition of nitrile oxides, or the rearrangement of isoxazoline N-oxides used for 3,4-diaryl-isoxazole-5-carboxamides [2]. The PIDA/LiI-mediated cyclization offers mild conditions compatible with the cyclobutyl group, which could be susceptible to ring-opening under strongly acidic conditions. The cyclobutyl ring remains intact during this transformation, preserving the conformational features that distinguish this compound from flexible N-alkyl analogs.

Oxazole synthesis Cycloisomerization Propargyl amide

Explicit Data Limitation Statement: Absence of Published Head-to-Head Biological Data for This Compound

A comprehensive search of public databases including PubChem, ChEMBL, BindingDB, PubMed, Google Patents, and major chemical supplier catalogs (excluding benchchems, molecule, evitachem, vulcanchem per specification) conducted in May 2026 revealed no published quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, or % inhibition at any concentration) for N-cyclobutyl-1,2-oxazole-5-carboxamide (CAS 1870659-60-1) against any specific biological target. The compound does not appear as a named example in any identified patent. This represents a significant evidence gap: all differentiation claims above rely on class-level inference from the isoxazole-5-carboxamide scaffold, physicochemical principles, and conformational analysis of the cyclobutyl group, rather than on direct comparative experimental data for this specific compound. Prospective users should commission target-specific profiling before committing to large-scale procurement or incorporation into lead optimization campaigns.

Data gap analysis Procurement risk assessment Experimental validation requirement

N-Cyclobutyl-1,2-oxazole-5-carboxamide: Evidence-Grounded Application Scenarios for Scientific Procurement


Fragment-Based Screening Library Enrichment with a Conformationally Constrained Isoxazole Scaffold

N-Cyclobutyl-1,2-oxazole-5-carboxamide is suitable for incorporation into fragment screening libraries against targets where the isoxazole-5-carboxamide core has demonstrated ligandability, such as tRNA methyltransferases (TrmD, PDB: 6QOA) [1]. Its Rule-of-Three compliance (MW 166.18) and intermediate lipophilicity distinguish it from larger isoxazole-5-carboxamide analogs that exceed fragment criteria. The cyclobutyl group provides a defined conformational vector for structure-based fragment growing, offering a more rigid starting point than N-alkyl fragments and lower ring strain than N-cyclopropyl alternatives. Fragment hits can be detected by biophysical methods (SPR, DSF, NMR, or X-ray crystallography) at typical screening concentrations of 200-500 µM, and the compound's purity should be verified by HPLC and NMR prior to screening.

Scaffold-Hopping Starting Point for Sigma-1 Receptor Ligand Optimization

The N-cyclobutylaminoethoxyisoxazole series demonstrated potent σ1 receptor binding (Ki = 0.2-200 nM) with excellent selectivity over σ2 (up to 990-fold for compound 28) [2]. N-Cyclobutyl-1,2-oxazole-5-carboxamide serves as a minimalist scaffold-hop starting point, replacing the aminoethoxy linker with a direct amide linkage while retaining the isoxazole-5-carboxamide core and N-cyclobutyl motif. This structural simplification enables systematic SAR exploration of linker length, rigidity, and hydrogen-bonding capacity without the confounding influence of the aminoethoxy oxygen. Procurement for this application should be accompanied by plans for σ1/σ2 binding assays and CNS MPO scoring to benchmark against the published N-cyclobutylaminoethoxyisoxazole series.

Synthetic Intermediate for Late-Stage Diversification via Isoxazole Ring Functionalization

The unsubstituted isoxazole ring (no substituents at the 3- or 4-positions) renders N-cyclobutyl-1,2-oxazole-5-carboxamide an attractive intermediate for late-stage diversification through electrophilic aromatic substitution, directed C-H activation, or halogenation/cross-coupling sequences. This contrasts with the 3-phenyl-substituted nesolicaftor scaffold, which precludes further modification at that position [3], and with 3,4-diaryl-isoxazole-5-carboxamides that already occupy both substitution sites [4]. The cyclobutyl group is expected to tolerate Pd-catalyzed cross-coupling conditions, enabling modular library synthesis. The compound should be procured at ≥95% purity (HPLC) with characterization data including ¹H NMR, ¹³C NMR, and HRMS to ensure reliable performance as a synthetic building block.

Physicochemical Benchmarking Standard for Cycloalkyl-Substituted Heterocyclic Carboxamide Series

As a well-defined, fragment-sized molecule with a single variable N-cyclobutyl substituent on a heterocyclic core, N-cyclobutyl-1,2-oxazole-5-carboxamide can serve as a physicochemical benchmarking standard in systematic SAR campaigns comparing N-cyclopropyl, N-cyclobutyl, N-cyclopentyl, and N-cyclohexyl isoxazole-5-carboxamide analogs. Measured properties (logD₇.₄, aqueous solubility, PAMPA permeability, microsomal stability, and plasma protein binding) for the cyclobutyl derivative establish a reference point against which the incremental contribution of ring expansion or contraction on ADME parameters can be quantified [1]. This application requires procurement of all four N-cycloalkyl analogs from a single supplier to ensure consistent purity and minimize batch-to-batch variability.

Quote Request

Request a Quote for N-cyclobutyl-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.